Praseodymium bromide

Overview

Description

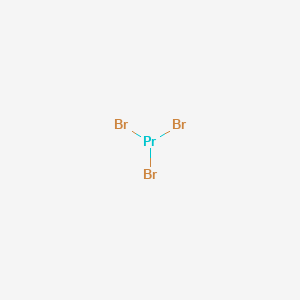

Praseodymium bromide is a green crystalline solid at room temperature . It is a compound of one praseodymium atom and three bromine atoms . It is highly water-soluble and is used for purposes compatible with bromides and lower (acidic) pH .

Synthesis Analysis

Praseodymium (III)-doped M-type SrPr x Fe 12-x O 19 (x = 0.00, 0.25, 0.50, 0.75, 1.00) hexa-ferrites were synthesized via a micro-emulsion process followed by annealing of samples at 800 °C for 4 hours . The effects of praseodymium particles on properties such as electrical, magnetic, and dielectric were studied .

Molecular Structure Analysis

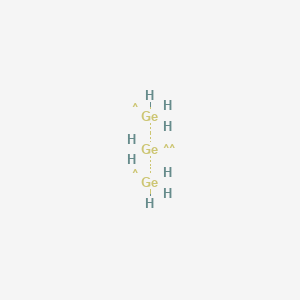

Praseodymium bromide adopts the UCl3 crystal structure . The praseodymium ions are 9-coordinate and adopt a tricapped trigonal prismatic geometry . The praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å .

Chemical Reactions Analysis

The atomic lanthanide praseodymium cation (Pr+) has been studied with H2, D2, and HD as a function of collision energy . The kinetic-energy-dependent endothermic reactions to form PrH+ (PrD+) yield a 0 K bond dissociation energy (BDE) of 2.10 ± 0.05 eV for PrH+ .

Physical And Chemical Properties Analysis

Praseodymium bromide’s molecular weight is 380.62 g . It has a density of 5.28 g/cm2 .

Scientific Research Applications

DNA Research

Praseodymium has been found to promote the B–Z transition in self-assembled DNA nanostructures . Millimolar concentrations of PrCl3 can induce sequence-specific B–Z transition in various-self-assembled branched DNA (bDNA) nanostructures . This suggests that the phosphate backbone and grooves of bDNA are wrapped with Pr3+ for stabilizing the Z-bDNA .

Water Treatment

Most metal bromide compounds, including Praseodymium bromide, are water soluble and can be used in water treatment . They can be detected in an aqueous solution by adding Praseodymium disulfide (CS2) and chlorine .

Chemical Analysis

Praseodymium bromide can be used in chemical analysis due to its water solubility . It can be detected in an aqueous solution by adding Praseodymium disulfide (CS2) and chlorine .

Manufacturing of High-Strength Alloys

Praseodymium is used in the manufacturing of high-strength alloys for aircraft engines . The addition of Praseodymium can enhance the strength and durability of these alloys .

Production of Special Glasses and Ceramics

Praseodymium is used in the production of special glasses and ceramics . It can alter the color and other properties of these materials, making them more suitable for specific applications .

Dopant in Fiber Optics and Laser Materials

Praseodymium is used as a dopant in fiber optics and laser materials . It can enhance the performance and efficiency of these materials .

Potential Use in Medical Imaging

While praseodymium currently does not have significant medical applications, ongoing research is exploring its potential use in medical imaging and other advanced technologies . However, this is an area still under investigation, and concrete applications are yet to be developed .

Mechanism of Action

Target of Action

Praseodymium bromide, also known as tribromopraseodymium, is a crystalline compound composed of one praseodymium atom and three bromine atoms Praseodymium, as a lanthanide metal, is known to interact with various biological systems, potentially affecting enzymatic activities and protein structures .

Mode of Action

The compound’s structure, featuring a tricapped trigonal prismatic geometry, may influence its interactions with biological targets . The praseodymium ions are 9-coordinate, and the praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å . These structural characteristics could influence the compound’s interactions with its targets, potentially leading to changes in their function.

Biochemical Pathways

A study on the effects of praseodymium on flavonoids production showed that it can influence the activities of key enzymes such as peroxidase (pod), polyphenol oxidase (ppo), and phenylanlanine ammonialyase (pal) in the hairy roots of scutellaria viscidula

Pharmacokinetics

A study on the toxicokinetics of praseodymium and cerium administered as chloride salts in rats showed that the half-lives for the initial phase increased with increasing doses, while their half-lives for the terminal phase were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent . These findings might provide some insights into the ADME properties of praseodymium compounds, although direct studies on praseodymium bromide are needed.

Result of Action

Praseodymium compounds are known to have unique magnetic, electrical, and optical properties, which could potentially influence various cellular processes .

Action Environment

The action of praseodymium bromide can be influenced by various environmental factors. For instance, its hygroscopic nature suggests that it can absorb moisture from the environment, which could potentially affect its stability and efficacy Furthermore, the compound’s properties might be influenced by factors such as temperature, pH, and the presence of other ions or molecules in the environment.

Safety and Hazards

Praseodymium bromide can cause skin irritation (H315/R38), eye irritation (H319/R36), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Praseodymium (III) bromide, wash hands thoroughly after handling, wear protective gloves and clothes clothing, and wear eye protection and face protection .

Future Directions

properties

IUPAC Name |

tribromopraseodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Pr/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKCYEBERAEWDR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Pr](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PrBr3, Br3Pr | |

| Record name | Praseodymium(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065524 | |

| Record name | Praseodymium bromide (PrBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium bromide | |

CAS RN |

13536-53-3 | |

| Record name | Praseodymium bromide (PrBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13536-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium bromide (PrBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013536533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium bromide (PrBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium bromide (PrBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.